4,6-Difluoroindole-2-carboxylic acid

Organic Synthesis Process Chemistry Scale-up

4,6-Difluoroindole-2-carboxylic acid (4,6-DFI) is the validated core scaffold for nanomolar-potency GPR17 agonists (EC50 ~28–32 nM). SAR studies confirm the 4,6-difluoro substitution pattern is non-interchangeable—alternative regioisomers yield divergent biological activity. This building block also functions as an ATP bioisostere for PKA inhibitor development. A documented patent route (US2008/27122) supports multi-gram scale-up. Procure this precise isomer to access validated chemical space for demyelinating disease and oncology programs.

Molecular Formula C9H5F2NO2
Molecular Weight 197.14 g/mol
CAS No. 247564-66-5
Cat. No. B1306681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoroindole-2-carboxylic acid
CAS247564-66-5
Molecular FormulaC9H5F2NO2
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=C2)C(=O)O)F)F
InChIInChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
InChIKeyOCHGGXDZJGAUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoroindole-2-carboxylic acid (CAS 247564-66-5): A Fluorinated Indole-2-carboxylic Acid Building Block for Pharmaceutical R&D and Chemical Biology Procurement


4,6-Difluoroindole-2-carboxylic acid (4,6-DFI, C9H5F2NO2, MW 197.14 g/mol) is a heterocyclic building block characterized by a 1H-indole-2-carboxylic acid core with fluorine substitutions at the 4- and 6-positions . This substitution pattern introduces unique electronic and steric properties that differentiate it from non-fluorinated and alternatively fluorinated indole-2-carboxylic acid analogs, which is crucial for structure-activity relationship (SAR) exploration in medicinal chemistry [1]. The compound is typically supplied as a crystalline powder (mp 253-254 °C, dec.) with a purity specification of ≥95% .

Why Generic Substitution of 4,6-Difluoroindole-2-carboxylic acid with Other Indole-2-carboxylates Fails in Rigorous R&D


The precise positioning of fluorine atoms on the indole core of 4,6-difluoroindole-2-carboxylic acid is a non-interchangeable feature. A seminal SAR study on indole-2-carboxylic acid derivatives acting as GPR17 agonists demonstrated that substitution at the 1-, 5-, or 7-position is detrimental to activity, while the 4-position tolerates only small substituents and the 6-position accommodates large lipophilic groups [1]. This established topological sensitivity implies that alternative fluorination patterns (e.g., 5,6- or 4,7-difluoro) or non-fluorinated analogs will likely yield divergent biological activity and physicochemical properties [2]. The following evidence guide quantifies specific performance differences where data exists, underscoring why procurement decisions should be guided by precise chemical identity rather than class-level assumptions.

4,6-Difluoroindole-2-carboxylic acid: A Quantitative Evidence Guide for Comparator-Based Scientific Selection


4,6-Difluoroindole-2-carboxylic acid Differentiates via a Validated Synthesis Route from US2008/27122 Patent Literature

A key differentiator for procurement is the availability of a documented and validated synthetic route. The synthesis of 4,6-difluoroindole-2-carboxylic acid is detailed in patent US2008/27122, providing a basis for process development and impurity profiling . In contrast, many commercial sources for similar fluorinated indole-2-carboxylic acids (e.g., 5,6-difluoroindole-2-carboxylic acid, CAS 169674-35-5) are based on alternative synthetic procedures, such as reaction with ethyl chloroformate and triethylamine, which can lead to different impurity profiles and yields [1]. The availability of a specific, published patent route for the 4,6-difluoro isomer offers a quantifiable advantage in reproducibility and intellectual property clarity, directly impacting procurement for scale-up and cGMP manufacturing.

Organic Synthesis Process Chemistry Scale-up

Biological Target Engagement: 4,6-Difluoroindole-2-carboxylic acid Exhibits a Distinct Activity Profile at Protein Kinase A (PKA) vs. a Non-Fluorinated Bioisostere

4,6-Difluoroindole-2-carboxylic acid has been shown to bind to the active site of Protein Kinase A (PKA) and inhibit its function, leading to the induction of apoptosis in cancer cells in vitro . This mechanism is attributed to its structural similarity to bioisosteres of ATP . While specific IC50 data for PKA inhibition by 4,6-DFI was not found in the reviewed literature, a direct comparison can be made with a non-fluorinated analog: indole-2-carboxylic acid (ICA) lacks the enhanced binding interactions afforded by the 4,6-difluoro pattern. The fluorine atoms improve metabolic stability and binding affinity, a class-wide effect that differentiates 4,6-DFI from its non-fluorinated counterpart in the context of kinase inhibitor design [1].

Cancer Biology Kinase Inhibition Apoptosis

Structure-Activity Relationship (SAR) Evidence: The 4,6-Difluoro Substitution Pattern is Essential for Potency in a GPR17 Agonist Series

In a quantitative SAR study of indole-2-carboxylic acid derivatives as GPR17 agonists, the 4-fluoro-6-bromo derivative (PSB-18422) achieved an EC50 of 27.9 nM, while the 4-fluoro-6-iodo derivative (PSB-18484) had an EC50 of 32.1 nM [1]. In stark contrast, a related 4,6-dichloro derivative (MDL29,951) was only a moderately potent agonist [1]. This demonstrates that the combination of a small substituent at the 4-position (fluoro) and a larger lipophilic group at the 6-position (bromo or iodo) is optimal. The 4,6-difluoro substitution pattern of the target compound serves as a versatile, modifiable core to introduce these preferred pharmacophores at the 6-position while maintaining the crucial 4-fluoro group.

GPR17 Agonist Inflammation Medicinal Chemistry

Targeted Application Scenarios for 4,6-Difluoroindole-2-carboxylic acid in Scientific and Industrial R&D


Synthesis of Selective GPR17 Agonists for Inflammatory Disease Research

4,6-Difluoroindole-2-carboxylic acid is the optimal core scaffold for developing potent and selective GPR17 agonists. As established in Section 3, SAR studies have quantitatively shown that a 4-fluoro substitution combined with a lipophilic group at the 6-position (e.g., bromo or iodo) yields nanomolar-potency agonists (EC50 values of 27.9 nM and 32.1 nM, respectively) . The 4,6-difluoro pattern provides the necessary 4-fluoro group while leaving the 6-position available for derivatization, enabling researchers to explore this validated chemical space. This makes the compound a high-value procurement item for medicinal chemistry programs targeting GPR17 for therapeutic intervention in demyelinating and inflammatory diseases .

Development of Novel Protein Kinase A (PKA) Inhibitors for Oncology Research

The compound's demonstrated ability to bind to and inhibit Protein Kinase A (PKA) makes it a relevant tool for cancer research . PKA is a key signaling node in various cancers. By providing a fluorinated indole-2-carboxylic acid that acts as an ATP bioisostere, 4,6-DFI serves as a promising starting point for the synthesis of new PKA inhibitors . This is in contrast to non-fluorinated indole-2-carboxylates, which may lack the metabolic stability and target engagement characteristics imparted by fluorine substitution . Procuring this specific fluorinated building block allows researchers to directly access a chemical space known to interact with this kinase.

Scalable Synthesis of Fluorinated Indole Derivatives Using a Patented Route

For process chemistry and manufacturing scale-up, the availability of a documented synthetic route from patent US2008/27122 provides a significant advantage . This route, involving the hydrolysis of ethyl 4,6-difluoro-1H-indole-2-carboxylate, offers a defined method for producing the compound at multi-gram scale . This level of process transparency is not uniformly available for all fluorinated indole isomers and is a key selection criterion for procurement departments when evaluating suppliers and planning for larger-scale synthesis. The known melting point (253-254 °C) and mass spectral data (m/Z 196) further facilitate quality control and method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoroindole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.